(1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid

Metabotropic glutamate receptors Phosphoinositide turnover Stereoisomer pharmacology

(1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid, also known as (1R,3S)-ACPD, is a conformationally constrained cyclopentane amino acid that serves as a rigid analog of glutamate. It is one of four diastereoisomers of 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), with a molecular weight of 173.17 g/mol and CAS number 89253-38-3.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
Cat. No. B13620660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1CC(CC1O)(C(=O)O)N
InChIInChI=1S/C6H11NO3/c7-6(5(9)10)2-1-4(8)3-6/h4,8H,1-3,7H2,(H,9,10)/t4-,6+/m0/s1
InChIKeyWINVNQRFPOZMEY-UJURSFKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic Acid: Stereochemical Identity and Pharmacological Baseline for mGluR Research


(1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid, also known as (1R,3S)-ACPD, is a conformationally constrained cyclopentane amino acid that serves as a rigid analog of glutamate [1]. It is one of four diastereoisomers of 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), with a molecular weight of 173.17 g/mol and CAS number 89253-38-3 . The compound is characterized as the inactive isomer of trans-ACPD at metabotropic glutamate receptors (mGluRs), exhibiting negligible agonist activity at cloned mGluR subtypes compared to its active stereoisomers [2].

Identity Chiral negative control (1R,3S)-ACPD
Receptor profile Inactive at mGluR subtypes in phosphoinositide turnover assays
Use context Stereochemical control for active ACPD isomers in mGluR research

Why (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic Acid Cannot Be Substituted by Other ACPD Isomers in mGluR Pharmacology


The four diastereoisomers of ACPD exhibit a marked rank order of potency at metabotropic glutamate receptors, ranging from full agonist activity to complete inactivity [1]. Substituting (1R,3S)-ACPD with its active counterparts—such as (1S,3R)-ACPD or (1R,3R)-ACPD—fundamentally alters experimental outcomes, as these isomers stimulate phosphoinositide turnover with EC50 values in the micromolar range, while (1R,3S)-ACPD produces no measurable response [2]. This stereochemical specificity precludes any assumption of class-level interchangeability and necessitates precise compound selection for defined pharmacological endpoints.

Intended use
(1R,3S)-ACPD as inactive negative control for mGluR-mediated signaling
Incompatible substitute
Active isomers (e.g., (1S,3R)-ACPD) stimulate phosphoinositide turnover and may invalidate control conditions
Stereospecific mGluR activity precludes class-level interchangeability; active isomer contamination may shift assay interpretation

(1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic Acid: Quantitative Differentiation from Active ACPD Isomers in mGluR Functional Assays


Complete Pharmacological Inactivity of (1R,3S)-ACPD at Metabotropic Glutamate Receptors Relative to Active Isomers

Among the four diastereoisomers of ACPD, (1R,3S)-ACPD exhibits no detectable agonist activity at metabotropic glutamate receptors, in stark contrast to the robust responses elicited by (1S,3R)-ACPD and (1R,3R)-ACPD . In neonatal rat cerebral cortex slices, the rank order of potency for stimulating phosphoinositide turnover is 1S,3R > 1R,3R > 1S,3S >> 1R,3S, with the 1R,3S isomer producing no measurable response at concentrations up to 1 mM [1].

mGluR inactivity vs active isomers
Head-to-head
No detectable response up to 1 mM
Validates negative control specificity for phosphoinositide assays
Neonatal rat cortex slices; Li+ present
Metabotropic glutamate receptors Phosphoinositide turnover Stereoisomer pharmacology

Absence of Dopamine Release Modulation by (1R,3S)-ACPD in Nucleus Accumbens In Vivo

In vivo microdialysis studies in freely moving rats demonstrate that perfusion of 1 mM (1R,3S)-ACPD into the nucleus accumbens produces no change in extracellular dopamine concentration, whereas the active isomer (1S,3R)-ACPD at the same concentration evokes a significant and persistent increase in dopamine overflow [1].

Dopamine release in nucleus accumbens
Head-to-head
No effect on extracellular dopamine
Confirms absence of mGluR-mediated dopaminergic modulation
In vivo microdialysis, 1 mM perfusion, freely moving rats
Dopamine neurotransmission Nucleus accumbens Microdialysis

Potentiation of AMPA and NMDA Currents by (1R,3S)-ACPD in Spinal Dorsal Horn Neurons

While (1R,3S)-ACPD is inactive at mGluRs in phosphoinositide turnover assays, it retains the ability to potentiate ionotropic glutamate receptor currents. In freshly isolated rat spinal dorsal horn neurons, both (1R,3S)-ACPD and (1S,3R)-ACPD (25–100 μM) enhance inward currents induced by AMPA and NMDA under whole-cell voltage-clamp conditions [1].

AMPA/NMDA current potentiation
Method context
Enhances AMPA and NMDA currents (25–100 μM)
Supports dissection of mGluR-independent ionotropic modulation
Whole-cell voltage-clamp in spinal dorsal horn neurons
AMPA receptors NMDA receptors Spinal dorsal horn Electrophysiology

Differential Activity of (1R,3S)-ACPD at mGluR Subtypes Relative to Trans-ACPD

Trans-ACPD, an equimolar mixture of (1S,3R)-ACPD and (1R,3S)-ACPD, acts as a selective agonist at metabotropic glutamate receptors with defined EC50 values at specific subtypes. However, the activity of trans-ACPD is entirely attributable to the (1S,3R) component, as (1R,3S)-ACPD is inactive . This provides a clear functional comparator for the target compound.

Trans-ACPD mixture context
Source review
Inactive; trans-ACPD activity from (1S,3R) component
Pure (1R,3S) needed to isolate active isomer contribution
Cloned mGluR subtypes; EC50 values for trans-ACPD reported
mGluR subtypes EC50 values Receptor selectivity

Stereochemical Basis for Differential mGluR Agonism: Conformational Analysis of ACPD Isomers

The distinct pharmacological profiles of ACPD diastereoisomers arise from their unique conformational preferences, which dictate their ability to adopt the bioactive conformation required for mGluR activation. NMR spectroscopy and molecular dynamics simulations reveal that (1S,3R)-ACPD preferentially populates a conformation that closely mimics the extended glutamate conformation, while (1R,3S)-ACPD is constrained in a conformation incompatible with productive receptor binding [1].

Conformational basis for inactivity
Class-level
Constrained conformation incompatible with mGluR binding
Structural rationale supports stereochemical control requirement
NMR and molecular dynamics simulations
Conformational analysis Stereochemistry Receptor binding

Optimal Scientific Use Cases for (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic Acid Based on Verified Differential Pharmacology


Negative Control in mGluR-Mediated Phosphoinositide Turnover Assays

Due to its complete lack of agonist activity at mGluRs in phosphoinositide turnover assays (no detectable response at up to 1 mM), (1R,3S)-ACPD serves as the definitive negative control for experiments employing active ACPD isomers like (1S,3R)-ACPD [1]. Its inclusion ensures that any observed stimulation of inositol phosphate accumulation is genuinely mGluR-mediated rather than a non-specific effect of the cyclopentane scaffold. This is critical for validating the specificity of novel mGluR ligands and for establishing assay baselines in high-throughput screening campaigns.

Dissection of mGluR-Dependent vs. mGluR-Independent Effects on Ionotropic Glutamate Receptors

The ability of (1R,3S)-ACPD to potentiate AMPA and NMDA currents in spinal dorsal horn neurons, despite its inactivity at mGluRs, makes it a unique tool for differentiating mGluR-dependent from mGluR-independent modulation of ionotropic receptors [1]. Researchers can use (1R,3S)-ACPD in parallel with (1S,3R)-ACPD to isolate the component of synaptic enhancement that is independent of classical mGluR signaling, thereby refining understanding of glutamatergic synapse regulation.

In Vivo Behavioral and Neurochemical Control Experiments in Dopaminergic Systems

In studies investigating the role of mGluRs in dopamine neurotransmission and associated behaviors, (1R,3S)-ACPD provides an essential inactive control compound [1]. Its lack of effect on extracellular dopamine levels in the nucleus accumbens, contrasted with the robust increase evoked by (1S,3R)-ACPD, allows researchers to confidently attribute observed changes in locomotor activity or dopamine release to mGluR activation rather than to off-target effects of the ACPD core structure. This is particularly valuable for validating the target engagement of mGluR modulators in preclinical models of psychiatric and neurological disorders.

Reference Standard for Chiral Purity and Stereochemical Integrity Testing

Given the stark functional differences between ACPD stereoisomers, (1R,3S)-ACPD serves as a critical reference standard for verifying the stereochemical purity of active ACPD isomers [1]. Contamination of (1S,3R)-ACPD preparations with even trace amounts of (1R,3S)-ACPD can confound potency measurements, particularly in sensitive functional assays. Procurement of highly pure (1R,3S)-ACPD enables rigorous quality control and ensures the reliability and reproducibility of pharmacological data.

Application
Selection Property
Validation Focus
mGluR phosphoinositide turnover studies
Stereochemically inactive negative control
Assay baseline specificity and mGluR-dependence verification
Ionotropic glutamate receptor modulation research
mGluR-independent AMPA/NMDA current potentiation
Isolate non-mGluR synaptic enhancement components
In vivo dopaminergic neurotransmission experiments
No effect on extracellular dopamine in nucleus accumbens
Control for mGluR-mediated dopamine release changes
Chiral purity verification of active ACPD isomers
Stereochemically defined (1R,3S) reference standard
Ensure absence of active isomer contamination in pharmacological assays

Technical Documentation Hub

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24 linked technical documents
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